molecular formula C7H5F2N3 B1395562 2,3-Difluoro-4-hydrazinylbenzonitrile CAS No. 912770-65-1

2,3-Difluoro-4-hydrazinylbenzonitrile

Cat. No. B1395562
CAS RN: 912770-65-1
M. Wt: 169.13 g/mol
InChI Key: WFWZNVNPDQLDIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Difluoro-4-hydrazinylbenzonitrile, commonly referred to as HFBN, is a synthetic organic compound that has been used in various scientific research applications. It is a derivative of benzonitrile, a compound found in many organic compounds. HFBN has been used in a variety of experiments, including the synthesis of other compounds, the study of biochemical and physiological effects, and the investigation of various mechanisms of action.

Scientific Research Applications

HFBN has been used in a variety of scientific research applications. It has been used to investigate the mechanism of action of various drugs, as well as to study the biochemical and physiological effects of those drugs. Additionally, HFBN has been used in the synthesis of other organic compounds, such as amides, esters, and thiols.

Mechanism of Action

The mechanism of action of HFBN is primarily related to its ability to act as a nucleophile. As a nucleophile, HFBN is able to react with other compounds and form new bonds. This allows HFBN to be used in the synthesis of other compounds, as well as in the investigation of the mechanism of action of various drugs.
Biochemical and Physiological Effects
HFBN has been found to have a variety of biochemical and physiological effects. It has been shown to act as an antioxidant, as well as a neuroprotective agent. Additionally, HFBN has been found to have anti-inflammatory and anti-cancer properties. It has also been shown to have an inhibitory effect on the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins.

Advantages and Limitations for Lab Experiments

The use of HFBN in laboratory experiments offers several advantages. Its synthesis is relatively simple and can be conducted under aqueous conditions. Additionally, HFBN is relatively inexpensive and can be easily isolated and purified. However, there are some limitations associated with the use of HFBN in laboratory experiments. Its reactivity can be unpredictable, and it can be difficult to control the reaction conditions. Additionally, HFBN can be toxic and should be handled with care.

Future Directions

The use of HFBN in scientific research has the potential to open up many new avenues of exploration. Potential future directions include the investigation of HFBN’s effects on other enzymes, as well as its potential use in the synthesis of other organic compounds. Additionally, further research into the biochemical and physiological effects of HFBN could lead to the development of new drugs and therapies.

properties

IUPAC Name

2,3-difluoro-4-hydrazinylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2N3/c8-6-4(3-10)1-2-5(12-11)7(6)9/h1-2,12H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFWZNVNPDQLDIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C#N)F)F)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Difluoro-4-hydrazinylbenzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Difluoro-4-hydrazinylbenzonitrile
Reactant of Route 2
2,3-Difluoro-4-hydrazinylbenzonitrile
Reactant of Route 3
2,3-Difluoro-4-hydrazinylbenzonitrile
Reactant of Route 4
2,3-Difluoro-4-hydrazinylbenzonitrile
Reactant of Route 5
2,3-Difluoro-4-hydrazinylbenzonitrile
Reactant of Route 6
2,3-Difluoro-4-hydrazinylbenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.